5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a phenyl group attached at the 5-position .
Preparation Methods
The synthesis of 5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 5-amino-1,2,4-triazoles with 1,3-dielectrophilic agents . This reaction typically requires the use of a solvent such as dimethylformamide and a catalyst like hydrochloric acid . Another approach involves the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and may include additional purification steps .
Chemical Reactions Analysis
5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of 7-oxo derivatives, while reduction can yield dihydro derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promising antiparasitic activity against species of Leishmania and Trypanosoma cruzi . In medicine, it has been investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent . Additionally, it has applications in the industry as a corrosion inhibitor and in the stabilization of photographic silver emulsions .
Mechanism of Action
The mechanism of action of 5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tyrosyl DNA phosphodiesterase 2 (TDP2), epidermal growth factor receptor kinase (EGFR), and lysine-specific histone demethylase 1 (LSD1/KDM1A) . These interactions lead to the modulation of cellular processes such as DNA repair, signal transduction, and gene expression, contributing to its biological activities .
Comparison with Similar Compounds
5-Phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds such as 7-(4-chloro-phenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine and 7-(2-chloro-phenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence the biological activity and chemical reactivity of these compounds . For example, the chloro-substituted derivatives have shown enhanced antimicrobial activity compared to the parent compound .
Properties
CAS No. |
142954-77-6 |
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Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H10N4/c1-2-4-9(5-3-1)10-6-7-15-11(14-10)12-8-13-15/h1-6,8H,7H2,(H,12,13,14) |
InChI Key |
ZZVPFRKRYGRMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(NC2=NC=NN21)C3=CC=CC=C3 |
Origin of Product |
United States |
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